![molecular formula C10H9N5 B2849058 5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-2-胺 CAS No. 18732-09-7](/img/structure/B2849058.png)

5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

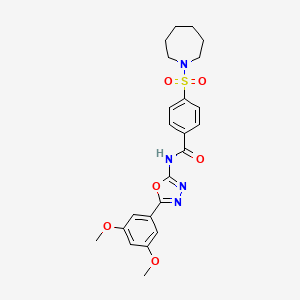

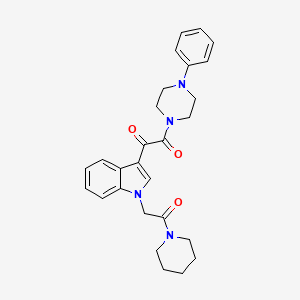

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine is a biochemical compound with the molecular formula C10H9N5 and a molecular weight of 199.21 . It is used in proteomics research .

Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives, which include 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine, has been a significant target in medicinal chemistry . A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized, and assessed for their in vitro antibacterial and antifungal activities .科学研究应用

抗组胺药

研究表明,5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-2-胺衍生物表现出有前景的 H1 抗组胺活性。从该类别合成的新型化合物在体内进行了测试,以检验其对豚鼠组胺诱导的支气管痉挛的保护能力,显示出与标准药物如马来酸氯苯那敏相当的显着保护作用,但镇静作用可以忽略不计。这表明它们作为具有最小副作用的新型 H1 抗组胺药的潜力 (Alagarsamy 等人,2008),(Alagarsamy 等人,2008)。

抗癌活性

一些衍生物,特别是那些涉及具有 5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-2-胺部分的联芳基结构的衍生物,已证明对癌细胞系具有有效的抗增殖活性。这些化合物通过抑制 c-Myc 和糖酵解相关蛋白、减少 ATP 和乳酸生成以及通过 AMPK 和 p53 信号通路诱导细胞凋亡等机制来抑制细胞活力。这表明它们作为抗癌剂的潜力,其作用机制涉及癌细胞的代谢调节 (Yuan 等人,2021)。

抗菌活性

5-甲基-[1,2,4]三唑并[1,5-c]喹唑啉-2-胺衍生物的抗菌特性已得到评估,显示出对多种革兰氏阳性菌和革兰氏阴性菌以及真菌的活性。这表明它们作为治疗由这些病原体引起的感染的新型抗菌剂的潜力 (Al-Salahi 等人,2013)。

微管聚合抑制剂

基于三唑并喹唑啉支架的化合物已被研究其抑制微管聚合的能力,微管聚合是细胞分裂的关键过程。一些衍生物已显示出对微管装配的有效抑制活性,表明它们作为血管破坏剂和抗癌疗法的潜在应用 (Driowya 等人,2016)。

作用机制

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

It’s known that the compound interacts with its targets through hydrophobic interactions such as pi-alkyl and alkyl interactions, in addition to weak van der waals interactions . The compound’s interaction with its targets leads to changes in the cellular processes .

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, leading to downstream effects .

Result of Action

epidermidis . They have also demonstrated anti-HIV and antibacterial activities .

Action Environment

Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .

属性

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-6-12-8-5-3-2-4-7(8)9-13-10(11)14-15(6)9/h2-5H,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYUIGUODVUCTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=NC(=NN13)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)